molecular formula C24H27FN2O5 B11634647 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11634647
M. Wt: 442.5 g/mol
InChI Key: ZJTSYPKZIITEDS-LSDHQDQOSA-N
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Description

This compound is a substituted pyrrolone derivative featuring a 3,4-dimethoxyphenyl group at position 5, a 4-fluorobenzoyl moiety at position 4, and a 3-(dimethylamino)propyl chain at position 1. Structural analogs of this compound have been explored for applications in medicinal chemistry and agrochemicals due to their modular synthesis and tunable pharmacophores .

Properties

Molecular Formula

C24H27FN2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27FN2O5/c1-26(2)12-5-13-27-21(16-8-11-18(31-3)19(14-16)32-4)20(23(29)24(27)30)22(28)15-6-9-17(25)10-7-15/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

ZJTSYPKZIITEDS-LSDHQDQOSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H36N2O6C_{28}H_{36}N_{2}O_{6} and a molecular weight of approximately 496.604 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as dimethoxy and fluorobenzoyl moieties, which may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this pyrrolone exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against various bacterial strains and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods have shown promising results, indicating that it may protect cells from oxidative stress and related damage .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and acetylcholine receptors. It has been hypothesized that its structural components allow it to modulate receptor activity, potentially leading to neuroprotective effects or cognitive enhancement .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Radical Scavenging : The presence of hydroxyl groups in its structure likely contributes to its ability to neutralize free radicals.

Research Findings

A detailed examination of the literature reveals several key studies focusing on the biological activity of similar compounds:

StudyFindings
Study 1Investigated the modulation of α7 nicotinic acetylcholine receptors by arylpyridines; suggested potential cognitive benefits.
Study 2Explored neurogenic small molecules affecting serotonin pathways; highlighted the relevance of structural analogs in neuropharmacology.
Study 3Provided chemical characterization and preliminary data on antimicrobial properties; indicated promising applications in drug development.

Case Studies

Several case studies have documented the effects of structurally similar compounds on microbial resistance patterns and neurological outcomes:

  • Case Study A : A derivative was tested against resistant strains of Staphylococcus aureus, showing significant efficacy compared to standard treatments.
  • Case Study B : In a rodent model, a related compound improved memory retention in tasks requiring spatial navigation, suggesting cognitive-enhancing properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the fluorobenzoyl group may enhance interactions with cancer cell targets, potentially leading to apoptosis in malignant cells. Studies have shown that derivatives of pyrrolidine compounds can inhibit tumor growth in vitro and in vivo models .
  • Neuropharmacology : The dimethylamino propyl chain suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine receptors, indicating a possible role in treating neurodegenerative diseases or psychiatric disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. The hydroxyl group on the pyrrolidine ring could play a role in modulating inflammatory pathways, making it a candidate for further investigation in chronic inflammatory conditions .

Material Science Applications

  • Nonlinear Optical Properties : The molecular structure of this compound may lend itself to applications in nonlinear optics (NLO). Computational studies have predicted promising NLO characteristics, which can be exploited in the development of advanced optical materials for telecommunications and photonics .
  • Drug Delivery Systems : Due to its complex structure, this compound could serve as a scaffold for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the bioavailability and efficacy of drugs through targeted delivery mechanisms .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives exhibited selective cytotoxicity against breast cancer cell lines. The compound under discussion showed IC50 values comparable to established chemotherapeutics, suggesting its potential as an effective anticancer agent .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, derivatives of this compound were tested for their ability to modulate dopamine receptor activity. Results indicated that certain modifications enhanced receptor binding affinity, providing insights into its potential use as a treatment for conditions like schizophrenia or Parkinson's disease .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from its diverse functional groups:

Functional Group Reactivity
Fluorobenzoyl (C(O)Ar) Hydrolysis under acidic/basic conditions; electrophilic aromatic substitution.
Dimethylamino (N(CH₃)₂) Alkylation (e.g., quaternization); nucleophilic attacks.
Hydroxyl (-OH) Oxidation, esterification, or alkylation.
Pyrrolidine Ring Amidation, ring-opening reactions (e.g., nucleophilic cleavage).

Biological Interaction Mechanisms

While specific reaction data is limited, structural features suggest:

  • Enzyme Binding : The fluorobenzoyl group may stabilize interactions with enzymes via hydrogen bonding or van der Waals forces.

  • Protonation/Deprotonation : The dimethylamino group’s basicity facilitates ionization, influencing cellular permeability.

  • Redox Sensitivity : The hydroxyl group may participate in antioxidant or pro-oxidant pathways.

Structural Analog Comparisons

Compound Key Differences Impact on Reactivity
Furan-2-carbonyl Analog Furan replaces fluorobenzoylAltered electrophilicity; different metabolic stability.
Chlorobenzoyl Analog Chlorine instead of fluorineChanges in electron-withdrawing effects.
Phenylcarbonyl Analog Simple phenyl groupReduced lipophilicity; modified solubility.

Limitations in Available Data

The request to exclude sources like smolecule.com and benchchem.com severely restricts access to detailed reaction mechanisms. The only verified data from chemicalbook.com ( ) provides basic identifiers (CAS: 381178-58-1, molecular formula: C₂₄H₂₇FN₂O₅) but no reaction specifics. Further analysis would require peer-reviewed studies or proprietary synthesis protocols not accessible here.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the literature:

Compound Position 5 Substituent Position 4 Aroyl Group Position 1 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
Target compound: 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one 3,4-dimethoxyphenyl 4-fluorobenzoyl 3-(dimethylamino)propyl ~455.5* Not reported Methoxy groups enhance solubility; fluorine improves metabolic stability
Compound 20 : 5-(4-tert-butyl-phenyl)-... 4-tert-butylphenyl 4-methylbenzoyl 2-hydroxypropyl 408.23 263–265 Bulkier tert-butyl group increases hydrophobicity; lower polarity
Compound 21 : 5-(4-dimethylamino-phenyl)-... 4-dimethylaminophenyl 4-methylbenzoyl 2-hydroxypropyl ~421.3* Not reported Amino group improves water solubility; weaker lipophilicity
Compound 30 : 5-(3,5-dichloro-phenyl)-... 3,5-dichlorophenyl 4-methylbenzoyl 2-hydroxypropyl 420.09 245–247 Chlorine atoms enhance electronegativity and potential pesticidal activity
Compound from : 1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-... 4-fluorophenyl 4-ethoxy-3-methylbenzoyl 3-(dimethylamino)propyl ~469.5* Not reported Ethoxy and methyl groups alter steric and electronic properties of the aroyl group

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects on Bioactivity : The 3,4-dimethoxyphenyl group in the target compound may confer superior antioxidant or enzyme-inhibitory properties compared to halogenated (e.g., 3,5-dichlorophenyl in Compound 30) or alkylated (e.g., 4-tert-butylphenyl in Compound 20) analogs .
  • Role of Fluorine: The 4-fluorobenzoyl group in the target compound likely enhances metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., Compound 21’s 4-methylbenzoyl) .
  • Synthetic Feasibility : Compounds with polar substituents (e.g., 2-hydroxypropyl in Compound 20) exhibit lower yields (62% for Compound 20 vs. 18% for Compound 30) due to solubility challenges during crystallization .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR): The 3-hydroxy group is critical for hydrogen bonding with biological targets, as seen in analogs like Compound 21, where its absence reduces activity . Dimethylaminoalkyl chains (e.g., 3-(dimethylamino)propyl) improve cellular uptake compared to hydroxypropyl substituents .
  • However, the target compound’s methoxy groups may shift its application toward antifungal or herbicidal uses.
  • Thermal Stability :
    • Higher melting points in halogenated analogs (e.g., 245–247°C for Compound 30) suggest greater crystallinity and stability compared to methoxy-substituted derivatives .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer : Synthesis involves cyclization of hydroxy-pyrrolone intermediates with aryl aldehydes under base-assisted conditions. Key steps include:

  • Reagent stoichiometry : Use 1.0–1.2 equivalents of aldehyde derivatives (e.g., 4-fluorobenzaldehyde) to minimize side reactions .
  • Temperature control : Prolonged reflux (e.g., 10 hours) to ensure reaction completion when precipitation is delayed .
  • Workup modifications : Quench with crushed ice and recrystallize from methanol or ethanol to enhance purity and yield (18–63% reported for analogs) .

Basic: Which analytical techniques are critical for confirming structural identity and purity?

Answer : A multi-technique approach is essential:

  • NMR spectroscopy : Assign 1H/13C peaks for the 3-hydroxy-pyrrolone (δ ~5.5–6.5 ppm), 4-fluorobenzoyl (δ ~7.8–8.1 ppm), and dimethylamino propyl chain (δ ~2.2–2.8 ppm) .
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm accuracy (e.g., m/z 455.1932 for C25H28FN2O5) .
  • FTIR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
  • Melting point : Sharp ranges (e.g., 245–247°C) indicate high purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Answer : Iteratively modify key substituents and assess bioactivity:

  • Aromatic rings : Compare 3,4-dimethoxyphenyl vs. 4-tert-butylphenyl or 4-dimethylaminophenyl analogs to probe electronic/steric effects .
  • Fluorobenzoyl group : Test 4-fluoro vs. 2-fluoro derivatives to determine halogen-dependent target interactions .
  • Side chains : Replace dimethylamino propyl with hydroxypropyl to assess pharmacokinetic impacts .
    Use standardized assays (e.g., enzyme inhibition) with dose-response curves (IC50/EC50) and statistical validation (n ≥ 3 replicates) .

Advanced: What experimental frameworks suit environmental persistence and ecotoxicology studies?

Answer : Adopt tiered environmental chemistry approaches:

  • Abiotic studies : Measure hydrolysis (pH 5–9), photodegradation (UV-Vis exposure), and soil sorption (Kd values) .
  • Biotic assays : Use OECD models (e.g., Daphnia magna) to assess acute/chronic toxicity .
  • Long-term monitoring : Apply split-plot designs with repeated measures to track compound fate in ecosystems .

Advanced: How should discrepancies in bioactivity data across in vitro models be resolved?

Answer : Validate using:

  • Model diversity : Compare results in HEK293 vs. primary hepatocytes to identify cell-specific responses .
  • Normalization : Use housekeeping genes (e.g., GAPDH) and reference inhibitors to reduce variability .
  • Mechanistic assays : Perform thermal shift or surface plasmon resonance (SPR) to confirm direct target engagement .

Basic: What quality control steps ensure batch-to-batch reproducibility?

Answer : Critical QC steps include:

  • Intermediate validation : Confirm precursor purity via TLC/HPLC .
  • Reaction monitoring : Use LC-MS or in-situ FTIR to detect incomplete cyclization .
  • Purification : Gradient column chromatography (hexane/EtOAc) followed by recrystallization yields ≥95% purity .

Advanced: What methodologies elucidate metabolic pathways in preclinical models?

Answer : Integrate PK/PD strategies:

  • In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS .
  • In vivo tracking : Use radiolabeled compound (³H/¹⁴C) in rodent models to study distribution/excretion .
  • Computational modeling : Predict demethylation or hydroxylation sites using QSAR .

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